2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring, a bromophenyl group, and an isopropylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: Finally, the isopropylacetamide moiety is introduced through an acylation reaction using isopropylamine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the bromophenyl group can engage in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
- 2-((5-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-ethylacetamide
Uniqueness
Compared to similar compounds, 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is unique due to its specific substitution pattern and the presence of the isopropylacetamide moiety. These structural features can influence its chemical reactivity and biological activity, making it a distinct entity in its class.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-14(2)23-19(25)13-26-20-22-12-18(15-8-10-16(21)11-9-15)24(20)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPUSKHSMXZCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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